Z-Val-Val-OH
Description
Contextualizing Z-Val-Val-OH within Protected Dipeptide Chemistry
In the chemical synthesis of peptides, it is essential to control the sequence of amino acid addition. This is achieved by temporarily blocking, or "protecting," the reactive functional groups of the amino acids that are not intended to participate in the peptide bond formation. wiley-vch.dewikipedia.org this compound is a classic example of a protected dipeptide, where the amino group of the N-terminal valine is protected by a benzyloxycarbonyl (Z) group. This protection prevents it from reacting while its free carboxyl group is coupled to the amino group of another amino acid. nbinno.com
Protected dipeptides like this compound are crucial intermediates in both solution-phase and solid-phase peptide synthesis (SPPS). nbinno.comsigmaaldrich.com They allow for the stepwise and controlled elongation of a peptide chain. The Z-group, in particular, is stable under various conditions but can be selectively removed when needed, a key requirement for any protecting group. wiley-vch.denih.gov The use of such building blocks simplifies purification processes and helps to construct specific peptide sequences required for research into bioactive peptides, peptide hormones, and potential therapeutics. nbinno.com
Physicochemical Properties of this compound Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Chemical Name | (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-methylbutanoic acid |
| Synonyms | N-(Benzyloxycarbonyl)-L-valyl-L-valine, Carbobenzoxy-L-valyl-L-valine |
| CAS Number | 19542-54-2 |
| Molecular Formula | C₁₈H₂₆N₂O₅ |
| Molecular Weight | 350.41 g/mol |
This data is compiled from publicly available chemical databases.
Significance of Valine-Valine Dipeptide Motifs in Peptide Science
The valine-valine (Val-Val) motif holds particular significance in peptide and protein science due to the unique structural characteristics of the valine residue. Valine is an aliphatic, hydrophobic amino acid that is branched at its β-carbon. This steric bulk near the peptide backbone restricts the range of possible conformations the main chain can adopt.
Historical Development of N-Benzyloxycarbonyl (Z) Protection in Peptide Synthesis
The advent of modern, systematic peptide synthesis is intrinsically linked to the development of the benzyloxycarbonyl (Z or Cbz) protecting group. In 1932, Max Bergmann and Leonidas Zervas introduced the Z-group as the first practical and reversible Nα-protecting group for amino acids. wiley-vch.denih.gov This discovery marked a turning point in peptide chemistry. wiley-vch.de
Prior to this, chemists struggled with controlling the formation of peptide bonds, often resulting in mixtures of products and the destruction of the peptide during the removal of earlier, harsher protecting groups. wiley-vch.de The Z-group offered a solution: it could be introduced to the amino group of an amino acid and remain stable during peptide bond formation, yet it could be cleaved under mild conditions—specifically, catalytic hydrogenation—without damaging the newly formed peptide linkage. wikipedia.orgnih.gov This breakthrough enabled the first rational, stepwise synthesis of peptides with a defined sequence, paving the way for the synthesis of complex biologically active peptides like the hormone oxytocin (B344502) and laying the groundwork for future innovations such as solid-phase peptide synthesis. nih.gov
Common N-Terminal Protecting Groups in Peptide Synthesis The Z-group was the first of many protecting groups developed for peptide synthesis. The table below lists some of the most common N-terminal protecting groups used today.
| Protecting Group | Abbreviation | Cleavage Condition |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Allyloxycarbonyl | Alloc | Palladium(0) catalyst |
This table summarizes information from various organic chemistry and peptide synthesis resources. wikipedia.orgnih.gov
Overview of Current Research Landscape for Protected Dipeptides
Protected dipeptides remain indispensable tools in contemporary chemical and biological research. Their primary application continues to be as building blocks in the total synthesis of peptides and proteins. nbinno.comsigmaaldrich.com Modern strategies, including both solid-phase and solution-phase methods, frequently employ protected dipeptides to improve synthesis efficiency and yield, especially for complex or "difficult" sequences. researchgate.net
The research landscape has expanded significantly beyond simple peptide synthesis. Protected dipeptides are now central to the development of novel biomaterials. For example, the self-assembly of N-terminally protected aliphatic dipeptides into nanostructures like hydrogels, nanotubes, and needles is an active area of investigation. nih.govresearchgate.net These materials have potential applications in drug delivery, tissue engineering, and as antimicrobial agents. tandfonline.com
Furthermore, protected dipeptides are key intermediates in chemo-enzymatic synthesis strategies, which combine the specificity of enzymes with the versatility of chemical methods to produce peptides under milder conditions. scispace.comchemimpex.com They are also used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability. nbinno.comchemimpex.com This is particularly relevant in drug discovery, where protected dipeptides serve as starting points for creating inhibitors of enzymes or modulators of protein-protein interactions. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDNIBSOZLYQU-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258175 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-54-2 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Stability of Z Val Val Oh
Stability of the N-Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis, first introduced by Leonidas Zervas. total-synthesis.com Its stability profile is a key determinant of its utility. The Z-group is notably stable under basic and mildly acidic conditions, which makes it orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. total-synthesis.compeptide.comug.edu.pl
However, the Z-group's stability is not absolute. It is susceptible to cleavage under strongly acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (B91410) (HF). ug.edu.pl The primary and most favored method for the removal of the Z-group is catalytic hydrogenolysis. total-synthesis.com This process involves reduction with hydrogen gas (H₂) in the presence of a catalyst, typically palladium on carbon (Pd/C), which releases toluene (B28343) and the free amine. total-synthesis.comclockss.org
The stability of the Z-group can be influenced by the reaction conditions. For instance, while generally stable to the acidic conditions used to remove a Boc group, some loss of the Z-group can occur with excessive acid treatment. iris-biotech.de This highlights the importance of carefully controlled deprotection steps in synthetic strategies employing both Z and Boc groups.
Reactivity of the C-Terminal Carboxyl Group in Peptide Bond Formation
The C-terminal carboxyl group of Z-Val-Val-OH is the reactive site for peptide bond elongation. libretexts.org In its native state, the carboxylic acid is not sufficiently reactive to form an amide bond with an incoming amino acid. mdpi.com Therefore, it requires activation.
Common methods for activating the carboxyl group involve the use of coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). peptide.comthieme-connect.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. mdpi.cominterchim.fr This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, resulting in the formation of a new peptide bond. interchim.fr
To minimize the risk of racemization, which can occur via the formation of an oxazolone (B7731731) from the activated intermediate, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. mdpi.compeptide.com These additives form active esters that are less prone to racemization. peptide.com
The reactivity of the C-terminal carboxyl group is fundamental to the role of this compound as a building block in the synthesis of larger peptides. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the final product.
Enzymatic Degradation of this compound
Peptides are generally susceptible to degradation by various proteases and peptidases. However, the presence of the N-terminal Z-protecting group can confer a degree of resistance to enzymatic cleavage. Many proteases have specific recognition sequences and require a free N-terminus for their activity.
For example, while some peptides are readily degraded by digestive enzymes like pepsin and trypsin, modifications such as N-terminal protection can enhance their stability. google.com Research has shown that Z-protected dipeptides can be used in enzymatic peptide synthesis, for instance, using thermolysin to couple them to other amino acids or peptide fragments. researchgate.net However, the efficiency of such enzymatic couplings can be moderate, and hydrolysis of the Z-protected dipeptide can be a competing reaction. researchgate.net
Applications of Z Val Val Oh As a Building Block in Complex Peptide Synthesis
Synthesis of Peptidomimetics Incorporating the Val-Val Motif
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation. nih.gov The Val-Val motif, and by extension Z-Val-Val-OH, is a valuable starting point for the creation of such molecules.
Design and Synthesis of Chloroalkene Dipeptide Isosteres (CADIs)
A significant application of the Val-Val dipeptide structure is in the synthesis of Chloroalkene Dipeptide Isosteres (CADIs). CADIs are peptidomimetics where the amide bond between two amino acid residues is replaced by a (Z)-chloroalkene group. nih.govresearchgate.net This modification imparts resistance to proteolytic enzymes while often retaining or even enhancing biological activity. researchgate.net
The synthesis of CADIs is a complex process that can involve multiple steps. A key strategy involves the diastereoselective allylic alkylation of organocopper reagents. nih.govresearchgate.net While direct synthesis from this compound is not the typical route, the underlying Val-Val structure is the target motif being mimicked. For instance, a related peptidomimetic, Fmoc-d-Phe-ψ[(Z)-CCl=CH]-Val-OH, was synthesized and incorporated into a cyclic RGD peptide, demonstrating superior activity as an integrin inhibitor compared to the parent peptide. nih.gov This highlights the potential of incorporating Val-containing CADIs into bioactive peptides.
The general approach to CADI synthesis often starts with precursors that are then elaborated to form the desired chloroalkene structure corresponding to a specific dipeptide sequence, such as Val-Val. nii.ac.jp These CADI building blocks, often protected with Fmoc or Boc groups, can then be used in solid-phase peptide synthesis (SPPS) to create larger peptidomimetics. nih.govresearchgate.netnih.gov
Development of Peptide-Small Molecule Conjugates and Hybrids
The conjugation of peptides to small molecules is a powerful strategy to enhance the therapeutic properties of both entities. Peptides can act as targeting moieties, directing the small molecule drug to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects. nih.govresearchgate.net
The dipeptide sequence Val-Ala, which is structurally similar to Val-Val, has been utilized as a cleavable linker in peptide-drug conjugates. nih.gov For example, the conjugate EETI-2.5Z-Val-Ala-PABC-gemcitabine showed potent growth inhibition against various cancer cells. nih.gov This demonstrates the principle that dipeptide sequences can serve as effective and stable linkers in drug delivery systems. While direct use of this compound in a final conjugate might be less common, its role as a precursor to such dipeptide linkers is a relevant application. The synthesis of these conjugates often involves standard peptide coupling techniques where a dipeptide like this compound could be a starting material for the linker synthesis.
Precursor for Bioactive Peptide Scaffolds
This compound and the Val-Val motif are integral to the development of various bioactive peptide scaffolds. Bioactive peptides are short sequences of amino acids that can elicit a physiological response. nih.govnih.gov The Val-Val sequence is found in naturally occurring peptides and has been incorporated into synthetic peptides to create novel therapeutic agents. mdpi.com
For example, the Val-Val sequence is part of the hydrophobic core of the amyloid β-peptide. Synthetic fragments containing this sequence, such as Boc-Val-Val-Ile-Ala-OMe, are synthesized to study the mechanisms of amyloid aggregation in Alzheimer's disease. csic.es CADI-containing peptidomimetics based on the KLVFF fragment, which includes valine, have been shown to be effective inhibitors of amyloid-β aggregation. thieme-connect.de
Furthermore, the incorporation of non-canonical amino acids or modifications to the peptide backbone, for which this compound can be a starting point, is a common strategy to create peptides with enhanced stability and activity. nih.gov These modified peptides can serve as scaffolds for the development of new drugs targeting a wide range of diseases. nih.gov
Biological Investigations of Val Val Containing Peptides
Enzyme Inhibition Studies
Thiol Proteinase Inhibition (e.g., Papain, Cathepsin B)
Thiol proteinases, also known as cysteine proteinases, are a class of enzymes characterized by a cysteine residue in their active site. The inhibitory effects of Val-Val containing peptides have been explored in this context.
Research has shown that certain peptide sequences common to thiol proteinase inhibitors, such as Gln-Val-Val-Ala-Gly, play a crucial role in their inhibitory function. pharm.or.jp Synthetic peptides incorporating the Val-Val motif have been designed to target these enzymes. For instance, a study on synthetic thiol proteinase inhibitors revealed that Z-Gln-Val-Val-OMe was the smallest peptide to show a protective effect on papain. nih.gov Furthermore, the derivative Z-Gln-Val-Val-Ala-Gly-OMe demonstrated inhibitory activity against both papain and cathepsin B. nih.govjst.go.jp
The structure of these inhibitors is critical to their function. The presence of an aromatic ring at the N-terminus of the Gln-Val-Val-Ala-Gly sequence has been associated with significant protective activities and weak inhibitory effects. jst.go.jp The Val-Val sequence appears to be a key component of the conserved region of thiol proteinase inhibitors, contributing to their interaction with enzymes like papain. pharm.or.jp
Dipeptidyl Peptidase IV (DPPIV/CD26) Substrate Activity
Dipeptidyl peptidase IV (DPP-IV/CD26) is a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. cambridge.orgpnas.org While Proline and Alanine (B10760859) are the preferred residues at the P1 position, DPP-IV can also cleave peptides with other small residues in this position, including Valine, albeit at a lower rate. cambridge.orgnih.gov
Studies have shown that the dipeptide Val-Val itself can exhibit DPP-IV inhibitory activity. cambridge.org However, the N-terminal protection of a dipeptide can significantly impact its interaction with DPP-IV. For example, a Z-protected dipeptide was found to be completely inactive as a DPP-IV substrate, indicating that a free N-terminus is necessary for enzyme recognition and hydrolysis. csic.es
The substrate specificity of DPP-IV has been extended to include N-terminal X-Val sequences, although cleavage rates are significantly lower compared to the preferred X-Ala sequences. nih.gov This suggests that while Val-Val containing peptides can be recognized by DPP-IV, they are not optimal substrates.
Serine Protease Inhibition (e.g., Achromobacter Protease I, Trypsin, Chymotrypsin)
Achromobacter protease I (API) is a lysine-specific serine protease. tandfonline.comnih.gov Research into inhibitors for API has revealed the potency of certain peptide derivatives. Notably, Z-Val-lysinal was identified as a highly potent competitive inhibitor of API, with a Ki value of 6.5 nM in an esterolytic assay. tandfonline.comnih.govjst.go.jp In contrast, Z-Val-lysinol, which lacks the aldehyde group, was a poor inhibitor, highlighting the importance of the aldehyde moiety for strong inhibitory activity. tandfonline.comnih.gov This suggests that these inhibitors function as transition-state analogs. tandfonline.comnih.gov
Regarding trypsin and chymotrypsin (B1334515), studies on cyanopeptolins have shown that those with an Arginine at position 2 inhibit trypsin, while those with a Tyrosine at the same position inhibit chymotrypsin. mdpi.com The presence of specific residues at other positions, such as N-MeTyr or N-MeHty at position 5, can also influence chymotrypsin inhibition. mdpi.com
Calpain and Cathepsin Inhibition
Calpains are calcium-dependent cysteine proteases. The dipeptide aldehyde Z-Val-Phe-CHO (also known as MDL-28170 or Calpain Inhibitor III) is a potent, cell-permeable inhibitor of calpain I and II. abbexa.comnih.govtribioscience.com It also shows inhibitory activity against cathepsin B with a Ki of 24 nM. tribioscience.com Another calpain inhibitor, Z-Val-Phe-CHO, has been shown to decrease human mast cell adhesion to fibronectin. aai.org
Further studies on cathepsin inhibition have demonstrated the efficacy of peptidyl diazomethyl ketones. Z-Val-Val-NleCHN2 was found to be over 300 times more effective in inactivating cathepsin S than cathepsin L, highlighting a degree of selectivity. nih.gov Additionally, the fluorescent peptide substrate Z-Val-Val-Arg-AMC is utilized to measure the activity of various cathepsins. medchemexpress.commedchemexpress.com A cysteine protease from Actinidia arguta was moderately able to hydrolyze Z-Val-Val-Arg-MCA. openbiochemistryjournal.com
Mechanistic Insights into Enzyme-Inhibitor Interactions
The interaction between peptide inhibitors and proteases often involves the inhibitor mimicking the enzyme's natural substrate and binding to its active site. For serine proteases, aldehyde-containing inhibitors are thought to form a hemiacetal with the active site serine residue, acting as a transition-state analog. tandfonline.comnih.gov This is supported by the observation that the corresponding alcohol derivatives are poor inhibitors. tandfonline.comnih.gov
In the case of aspartic proteinases, reduced peptide bond inhibitors have been shown to bind within the major groove of the enzyme, displacing the active-site water molecule and making close contact with the catalytic aspartyl groups. nih.gov For cysteine proteases, inhibitors like peptidyl diazomethyl ketones and N-peptidyl-O-carbamoyl amino acid hydroxamates cause irreversible inactivation by modifying the active site cysteine residue. nih.govcore.ac.uk
The binding of inhibitors to enzymes like angiotensin-converting enzyme (ACE) can be a spontaneous process driven by both enthalpy and entropy, involving hydrogen bonding and hydrophobic interactions. rsc.org Molecular docking studies have visualized how these peptides fit into the active pocket of the enzyme. rsc.org
Receptor Binding and Signaling Pathway Modulation
Peptides containing the Val-Val sequence can also interact with cell surface receptors and modulate intracellular signaling pathways. For example, the peptide Arg-Phe-Tyr-Val-Val-Met-Trp-Lys, derived from thrombospondin-1, induces platelet aggregation by binding to the integrin-associated protein (CD47) and triggering the Fc receptor gamma-chain-associated signaling pathway. nih.gov
Another peptide, Val-Trp, has been shown to exert antihypertensive effects by inhibiting ACE and activating the eNOS/NO/cGMP signaling pathway, which leads to vasodilation. rsc.org The synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met enhances monocyte survival by activating the PI 3-kinase and PKC pathways, leading to the activation of Akt. nih.gov Furthermore, the elastin-derived repeating peptide Val-Gly-Val-Ala-Pro-Gly is chemotactic for fibroblasts and monocytes. researchgate.net
Opioid Receptor Interactions (e.g., Kappa-Opioid Receptor, Mu-Opioid Receptor)
Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets for endogenous and exogenous opioid peptides that modulate pain and other neurological functions. frontiersin.orgpnas.orgmdpi.com These receptors belong to the G protein-coupled receptor (GPCR) family and are activated by endogenous peptide ligands such as endomorphins, enkephalins, and dynorphins. frontiersin.org The interaction of ligands with these receptors can lead to agonistic or antagonistic effects, influencing various signaling pathways. nih.govmdpi.com
While extensive research has been conducted on various peptide and non-peptide scaffolds that interact with opioid receptors, such as Dmt-Tic dipeptide analogues and various synthetic ligands nih.govnih.govresearchgate.net, direct evidence specifically detailing the binding affinities or functional activities of the Z-Val-Val-OH or the simple Val-Val dipeptide at kappa or mu-opioid receptors is not extensively documented in the available literature. The affinity and selectivity of a peptide for a specific opioid receptor are highly dependent on its amino acid sequence and conformation. nih.govacs.org For instance, the introduction of a 2',6'-dimethyltyrosine (Dmt) at the N-terminus of opioid peptides has been shown to elevate mu-opioid receptor affinity. frontiersin.org Similarly, selective kappa-opioid receptor agonists and antagonists have been developed from peptide templates like dynorphin (B1627789) A. mdpi.comacs.org However, specific data for Val-Val containing peptides in this context remains an area for further investigation.
Integrin-Mediated Cell Attachment Modulation
Integrins are transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell adhesion, playing a pivotal role in cellular trafficking, activation, and survival. nih.govbiologists.commdpi.com These receptors recognize specific amino acid sequences within ECM proteins like fibronectin and laminin (B1169045). nih.govbiologists.com Peptides containing valine are found within key recognition motifs that modulate integrin-mediated cell attachment.
A prominent example is the laminin-derived pentapeptide Ile-Lys-Val-Ala-Val (IKVAV). nih.gov This sequence, containing a Val-Ala-Val segment, is a principal site in laminin that regulates cellular behavior by promoting cell adhesion, migration, and neurite outgrowth. nih.govresearchgate.net Studies show that scaffolds modified with the IKVAV peptide enhance cell adhesion and neuronal differentiation. researchgate.net Co-injection of IKVAV-containing peptides with human colon cancer cells was found to significantly stimulate liver colonization in animal models, suggesting a role in promoting metastatic foci through cell-cell or cell-substratum interactions. nih.gov
Another valine-containing motif, Leu-Asp-Val (LDV), found in fibronectin, is also crucial for integrin binding. nih.govacs.org The functionalization of biomaterials with these motifs is a common strategy to enhance their cellular bioactivity and create environments that mimic the natural ECM. acs.org
Table 1: Valine-Containing Peptides in Integrin-Mediated Processes
| Peptide Sequence | Source Protein | Cellular Response | Citations |
| Ile-Lys-Val-Ala-Val (IKVAV) | Laminin | Promotes cell attachment, spreading, migration, and neurite outgrowth. | nih.govresearchgate.netnih.gov |
| Leu-Asp-Val (LDV) | Fibronectin | Mediates cell binding to fibronectin; integration into hydrogels promotes fibroblast migration. | nih.govacs.org |
Cellular and Molecular Biological Roles
Effects on Cell Proliferation and Metabolism
Peptides incorporating the Val-Val sequence have been observed to influence cell proliferation and metabolism. The tetrapeptide Val-Val-Pro-Gln (VVPQ), a conserved sequence in elastin (B1584352), has been shown to possess mitogenic activity, stimulating proliferation in normal human dermal fibroblasts. researchgate.net
In contrast, other valine-containing peptides may have more nuanced effects. The elastin-derived hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) did not stimulate the proliferation of 3T3-L1 mouse embryo fibroblast cells. tandfonline.com Instead, it was found to decrease lipid accumulation and maintain the cells in an undifferentiated state. tandfonline.com Elastin-derived peptides (EDPs) have also been investigated for their effects on the metabolism and differentiation of human leukemia cell lines. nih.gov Furthermore, biomaterials functionalized with the IKVAV sequence have been shown to support enhanced cell viability and proliferation. researchgate.net
Modulation of Oxidative Stress and Antioxidant Activities
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage. mdpi.com Peptides containing Val-Val have demonstrated significant antioxidant capabilities.
Research on the peptide Ala-Val-Thr-Phe (AVTF) revealed that it protects HepG2 cells against induced oxidative stress by directly scavenging free radicals, thereby preventing ROS attack and lipid peroxidation. rsc.org Other studies have identified peptides from natural sources, such as Tyr-Ala-Val-Thr, that protect cells from oxidative damage by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). frontiersin.org
Table 2: Antioxidant and Related Activities of Val-Val Conjugates
| Compound | Activity | Findings | Citations |
| Val-Val dipeptide-benzenesulfonamide conjugates | Antioxidant | Exhibited good antioxidant properties, reducing oxidative stress from malaria parasites. | researchgate.netnih.gov |
| Val-Val dipeptide-benzenesulfonamide conjugates (8a, 8d, 8g-i) | Antimalarial | Inhibited parasite multiplication by 48–54% at 50 mg/kg, compared to 67% for artemisinin. | researchgate.netnih.gov |
Role in Extracellular Matrix Metabolism and Tissue Remodeling (e.g., Elastin-derived peptides)
The extracellular matrix (ECM) is a dynamic structure, and its components are constantly remodeled. Elastin, a key ECM protein providing elasticity, can be degraded by proteases during tissue injury, inflammation, or aging, releasing biologically active elastin-derived peptides (EDPs), also known as elastokines. d-nb.infofrontiersin.orgtandfonline.com These peptides play significant roles in ECM metabolism and tissue remodeling.
Many of these elastokines contain valine, including the highly studied hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) and the tetrapeptide Val-Val-Pro-Gln (VVPQ). researchgate.nettandfonline.com VGVAPG is a repeating sequence in elastin that acts as a potent chemotactic agent for fibroblasts and monocytes, attracting these cells to sites of tissue repair or inflammation. nih.govnih.govresearchgate.net EDPs can also modulate the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are crucial for ECM turnover. d-nb.info For example, VGVAPG was shown to enhance mRNA expression of TIMP-2 and TIMP-3 in glial cells. d-nb.info
The tetrapeptide VVPQ is believed to play a critical role in controlling matrix metabolism during periods of tissue breakdown and remodeling. researchgate.net These findings underscore the importance of valine-containing peptide sequences, released from the ECM, as signaling molecules that actively regulate cellular responses during tissue remodeling.
Table 3: Biological Activities of Valine-Containing Elastin-Derived Peptides
| Peptide Sequence | Biological Activity | Target Cells/System | Citations |
| Val-Gly-Val-Ala-Pro-Gly (VGVAPG) | Chemotaxis | Fibroblasts, Monocytes | nih.govnih.govresearchgate.net |
| Val-Gly-Val-Ala-Pro-Gly (VGVAPG) | Modulation of MMP/TIMP expression | Mouse Glial Cells | d-nb.info |
| Val-Gly-Val-Ala-Pro-Gly (VGVAPG) | Decreased lipid accumulation; sustained undifferentiated state | 3T3-L1 Preadipocytes | tandfonline.com |
| Val-Val-Pro-Gln (VVPQ) | Mitogenic activity; control of matrix metabolism | Human Dermal Fibroblasts | researchgate.net |
Neurotransmitter Level Modulation
Neurotransmission relies on the controlled release and action of neurotransmitters and neuromodulators. nih.gov While direct evidence of this compound or the Val-Val dipeptide directly modulating the levels of specific neurotransmitters is limited, related compounds and the constituent amino acid itself are implicated in such processes.
Peptides can function as neuromodulators, altering the response of a neuron to a primary neurotransmitter rather than eliciting a direct excitatory or inhibitory signal. tmc.edu For example, the dipeptide Val-Trp is suggested to potentially influence neurotransmitter activity due to the presence of tryptophan, a precursor to the neurotransmitter serotonin (B10506). cymitquimica.com
Furthermore, genetic variations involving valine can impact neurotransmitter systems. A common functional polymorphism in the Catechol-O-methyltransferase (COMT) gene involves a valine (Val) for methionine (Met) substitution. nih.gov This variation affects the enzyme's activity, which is crucial for the degradation of dopamine (B1211576) in the prefrontal cortex. The higher-activity Val variant is associated with lower prefrontal dopamine levels, which in turn can influence subcortical dopamine activity. nih.gov This link between a valine-containing enzyme variant and dopamine regulation highlights a potential, albeit indirect, connection between the amino acid and neurotransmitter modulation.
Potential Therapeutic Implications of Val-Val Containing Peptides
Peptides containing the valine-valine (Val-Val) motif are subjects of significant biological investigation due to their diverse potential therapeutic applications. The inherent properties of the Val-Val sequence, particularly its hydrophobicity, contribute to specific biological activities and make it a valuable component in the design of novel therapeutic agents. Research has explored its role in functions ranging from neuromodulation to antimicrobial action and advanced drug delivery systems.
Anti-Anxiety and Sedative Effects
Certain peptides incorporating valine have been identified for their potential calming and sleep-promoting properties. These bioactive peptides are often derived from food sources or synthesized to mimic natural compounds that interact with the central nervous system.
Studies have demonstrated that some pyroglutamyl peptides, such as pyroglutamic acid-valine (pGlu-Val), exhibit antidepressant and anxiolytic-like effects in animal models. ijmrhs.com Similarly, research on peptides derived from β-lactoglobulin, a protein found in milk, has identified a tryptophan-containing peptide (Val-Ala-Gly-Thr-Trp-Tyr) that can reduce anxiety-like behaviors. frontiersin.org The mechanism for this effect is linked to an increase in tryptophan concentration, a precursor to serotonin, and enhanced activity of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin synthesis pathway. frontiersin.orgnih.gov
Further investigations into mackerel-derived peptides led to the identification of a tetrapeptide, Thr-Val-Gly-Phe (TVGF), which demonstrated sedative effects in zebrafish models of light-induced anxiety. frontiersin.org The hydrophobic nature of amino acids like valine is considered beneficial for these biological activities. frontiersin.org Other research has pointed to casein-derived peptides, like Tyr-Pro-Val-Glu-Pro-Phe (YPVEPF), as having sleep-enhancing effects, which could be attributed to their interaction with GABA-A receptors. acs.org
Table 1: Valine-Containing Peptides with Investigated Anxiolytic and Sedative Effects
| Peptide/Derivative | Source/Type | Observed Effect | Investigated Mechanism | Reference |
|---|---|---|---|---|
| pyroglutamic acid-valine (pGlu-Val) | Pyroglutamyl Dipeptide | Antidepressant and anxiolytic-like effects in mice | Not specified | ijmrhs.com |
| Val-Ala-Gly-Thr-Trp-Tyr | β-lactoglobulin Trp peptide | Decreased anxiety-like behaviors in zebrafish | Enhances serotonin (5-HT) synthesis by increasing TPH activity | frontiersin.orgnih.gov |
| Thr-Val-Gly-Phe (TVGF) | Mackerel-derived synthetic peptide | Sedative effects in a light-induced anxiety zebrafish model | Exhibited good affinity for receptors linked to sleep disturbances (IL6, HTR1A, MAOA) | frontiersin.org |
| Tyr-Pro-Val-Glu-Pro-Phe (YPVEPF) | Casein-derived peptide | Significant prolongation of sleep duration in mice | Binding with GABAAR via hydrogen bonds | acs.org |
Anticonvulsant Activities
A significant area of research for Val-Val containing peptides is in the field of epilepsy and seizure control. Analogues of hemorphins, a class of opioid peptides derived from hemoglobin, have shown promise as anticonvulsants. Specifically, peptides belonging to the VV-hemorphin family, which begin with the Val-Val sequence, have been extensively studied.
Research into novel analogues of VV-hemorphin-7 (Val-Val-Tyr-Pro-Trp-Thr-Gln) has demonstrated anticonvulsant activity in mouse models. researchgate.net Modifications to this core structure, such as the inclusion of unnatural amino acids, have been explored to enhance efficacy. researchgate.netnih.gov For instance, certain VV-hemorphin-7 analogues were found to be highly active against seizures in the intravenous pentylenetetrazole (ivPTZ) infusion test. nih.gov
Another peptide, spinorphin (B1681984) (Leu-Val-Val-Tyr-Pro-Trp-Thr), which is also a hemorphin, has been conjugated with other molecules to assess its anticonvulsant properties. mdpi.com Furthermore, a novel analogue of VV-hemorphin-5 containing an azobenzene (B91143) moiety was synthesized and investigated for its light-activated anticonvulsant activity. researchgate.net The Z-isomer of this photoswitchable peptide was found to decrease the latency for the onset of clonic seizures induced by pentylenetetrazole. researchgate.netresearchgate.net These studies often utilize established screening models like the 6-Hz psychomotor seizure test and the maximal electroshock (MES) test to evaluate the potential of these compounds against different types of seizures. researchgate.netmdpi.com
Table 2: Val-Val Containing Peptides with Investigated Anticonvulsant Activity
| Peptide/Analogue | Base Peptide | Key Finding | Test Model(s) | Reference |
|---|---|---|---|---|
| VV-hemorphin-7 Analogues | VV-hemorphin-7 | Showed anticonvulsant activity; analogues 4 and 5 were most active. | ivPTZ infusion test | nih.gov |
| Azobenzene-containing VV-hemorphin-5 | VV-hemorphin-5 | The Z-isomer exhibited higher potency and decreased seizure latency. | 6-Hz seizure test, PTZ seizure test | researchgate.netresearchgate.net |
| Spinorphin Derivatives | Spinorphin (LVV-hemorphin-4) | Analogues showed activity against different seizure phases. | ivPTZ test, 6-Hz test, MES test | mdpi.com |
Antimalarial Properties
The Val-Val dipeptide sequence has been incorporated into novel compounds with demonstrated antimalarial effects. The global challenge of drug-resistant malaria necessitates the exploration of new chemical scaffolds for therapeutic development.
A study reported the synthesis of novel Val-Val dipeptide-benzenesulfonamide conjugates that exhibited significant antimalarial activity. nih.govresearchgate.net When tested in vivo against Plasmodium berghei, several of these compounds inhibited the multiplication of the parasite. nih.gov Specifically, compounds designated 8a, 8d, and 8g-i achieved a 48-54% reduction in parasitemia by day 7 post-treatment, compared to a 67% reduction with the standard drug artemisinin. nih.govresearchgate.net The success of these Val-Val dipeptides has inspired further research into related structures, such as Leu-Val dipeptides, for similar applications. nih.govresearchgate.net
Other research has focused on ultra-short peptides for antimalarial activity. Tetrapeptides containing valine, such as Val-Lys-Phe-Orn, were tested against P. berghei schizont cultures and showed notable activity. mdpi.comresearchgate.net The sequence of amino acids was found to be crucial for the biological effect. researchgate.net Another example is Falcitidin, a peptide containing a valine residue (isovaleric acid-D-His-L-Ile-L-Val-L-Pro-NH2), which acts as an inhibitor of falcipain-2, a cysteine protease used by P. falciparum. mdpi.com
Table 3: Val-Val and Valine-Containing Peptides with Investigated Antimalarial Activity
| Peptide/Derivative | Target | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| Val-Val dipeptide-benzenesulfonamide conjugates (8a, 8d, 8g-i) | Plasmodium berghei (in vivo) | % Parasite Inhibition | Inhibited parasite multiplication by 48-54% | nih.govresearchgate.net |
| Val-Lys-Phe-Orn | Plasmodium berghei (in vitro) | IC50 | 10.00 µM | researchgate.net |
| Phe-Orn-Phe-Orn | Plasmodium berghei (in vitro) | IC50 | 3.31 µM | mdpi.comresearchgate.net |
| Lys-Phe-Phe-Orn | Plasmodium berghei (in vitro) | IC50 | 2.57 µM | mdpi.comresearchgate.net |
| Falcitidin | P. falciparum falcipain-2 | Inhibition | Inhibits a key cysteine protease of the parasite | mdpi.com |
Drug Delivery System Applications
The Val-Val dipeptide motif plays a structural role in the development of advanced drug delivery systems. Its strong hydrophobic nature facilitates the self-assembly of peptides into organized nanostructures, which can be harnessed to encapsulate and transport therapeutic agents.
Research has shown that peptide sequences containing Val-Val segments can promote the formation of β-sheets, which in turn self-assemble into filamentous nanostructures like nanofibers. researchgate.netmdpi.com These structures are foundational to creating biomaterials such as hydrogels. A notable application is the design of an injectable hydrogel for the controlled release of the anticancer drug Paclitaxel. mdpi.com In this system, a Val-Val segment was included in the peptide sequence specifically to encourage the intermolecular bonding required for the hydrogel to form. mdpi.com
The hydrophobic interactions provided by valine residues are a driving force in the aggregation of amphiphilic peptides into various architectures, including vesicles and nanotubes, which are pivotal for creating nanomaterials for biotechnology. nih.gov Beyond the Val-Val sequence, the closely related Val-Ala dipeptide is widely used as a cleavable linker in antibody-drug conjugates (ADCs). mdpi.com In this context, the dipeptide connects a cytotoxic drug to a monoclonal antibody. The linker is designed to be stable in circulation but is cleaved by enzymes within tumor cells, ensuring the specific release of the drug at the target site. This approach is exemplified by conjugates like loncastuximab tesirine (B3181916) and others designed to deliver drugs such as gemcitabine. mdpi.com
Table 4: Applications of Val-Val and Related Peptides in Drug Delivery
| Peptide Sequence/Motif | Role in Delivery System | Application/Example | Reference |
|---|---|---|---|
| Val-Val-Ala | Promotes β-sheet formation | Leads to the formation of fiber-like nanostructures for material design | researchgate.net |
| Val-Val | Promotes intermolecular hydrogel bonding | Component of a self-assembling Paclitaxel prodrug hydrogelator for controlled release | mdpi.com |
| Val-Ala | Enzyme-cleavable linker | Used in antibody-drug conjugates (ADCs) like loncastuximab tesirine to deliver cytotoxic drugs to cancer cells | mdpi.com |
| Valine Residues | Hydrophobic driving force for self-assembly | Formation of peptide-based nanotubes and nanovesicles for drug delivery | nih.gov |
Structure Activity Relationship Sar Studies of Val Val Containing Peptides
Impact of N-Terminal Protecting Groups (e.g., Z, Fmoc, Boc) on Biological Activity
The N-terminus of a peptide is a primary site for modification, and the choice of a protecting group can significantly influence its biological properties. Protecting groups like benzyloxycarbonyl (Z), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butyloxycarbonyl (Boc) are commonly used in peptide synthesis to prevent unwanted reactions. thermofisher.commasterorganicchemistry.com Beyond their role in synthesis, these groups can alter a peptide's stability, and interaction with biological targets. thermofisher.combachem.com
The 9-fluorenylmethoxycarbonyl (Fmoc) group is another crucial N-terminal protecting group, favored in solid-phase peptide synthesis due to its base-lability. masterorganicchemistry.com The bulky, aromatic nature of the Fmoc group can have a profound impact on the peptide's conformation and, consequently, its biological activity. In the synthesis of a glyco-hexapeptide, the use of Fmoc-[GalNAc(Ac)3-alpha]Thr-OH in a stepwise elongation process prevented racemization, highlighting the influence of the protecting group on the stereochemical integrity of the final product. nih.gov
| Protecting Group | Key Features | Impact on Peptide Properties |
| Z (Benzyloxycarbonyl) | Aromatic, stable to certain conditions | Enhances stability and hydrophobicity. chemimpex.com |
| Fmoc (9-fluorenylmethoxycarbonyl) | Bulky, aromatic, base-labile | Influences conformation, can prevent side reactions like racemization during synthesis. nih.gov |
| Boc (tert-butyloxycarbonyl) | Removed by acid | A key component of an orthogonal protection strategy in peptide synthesis. thermofisher.com |
Influence of C-Terminal Modifications (e.g., -OH, -OMe, -NH2) on Function
Modifications at the C-terminus of a peptide, such as the native carboxylic acid (-OH), a methyl ester (-OMe), or an amide (-NH2), can dramatically alter its biological function. nih.gov These changes affect the charge, hydrophobicity, and hydrogen bonding capacity of the peptide, which in turn influences its interaction with biological targets and its stability. nih.gov
The free carboxylic acid (-OH) , as present in Z-Val-Val-OH, imparts a negative charge at physiological pH. nih.gov This charge can be crucial for interactions with positively charged residues in a receptor or enzyme active site.
C-terminal amidation (-NH2) is a common modification that neutralizes the negative charge of the C-terminus, often leading to increased biological activity and stability. nih.gov For example, amidation of the C-terminus of certain tetrapeptides was found to enhance their potential to inhibit Aβ aggregation, a key process in Alzheimer's disease. nih.gov This modification can also improve a peptide's resistance to exopeptidases, thereby prolonging its half-life in a biological system. frontiersin.org
C-terminal esterification (e.g., -OMe) also neutralizes the charge but can be susceptible to hydrolysis by esterases. This can be utilized in pro-drug strategies where the active, free-acid form of the peptide is released in vivo. nih.gov
| C-Terminal Modification | Charge at Physiological pH | Impact on Peptide Properties | Example |
| -OH (Carboxylic Acid) | Negative | Can be important for electrostatic interactions. | This compound |
| -NH2 (Amide) | Neutral | Increases hydrophobicity, can enhance stability and biological activity. nih.gov | D-Phe-Val-Ile-Ala-NH2 nih.gov |
| -OMe (Methyl Ester) | Neutral | Neutralizes charge, can be used in pro-drug strategies. nih.gov | H-Ala-OMe highfine.com |
Role of Valine Stereochemistry in Activity and Recognition
The stereochemistry of amino acids is a fundamental determinant of a peptide's three-dimensional structure and its ability to be recognized by biological systems. rsc.orgmdpi.com Valine, like most amino acids, exists as L- and D-enantiomers. nih.gov The naturally occurring form is L-valine. masterorganicchemistry.com
Incorporating D-amino acids can have significant effects. It can increase the peptide's resistance to enzymatic degradation and can stabilize specific conformations that may enhance biological activity. mdpi.com For instance, a cyclopentapeptide analogue containing a D-amino acid showed better immunosuppressant activity than its all-L isomer. mdpi.com The chirality of a valine residue can strongly influence the configuration of other chiral centers within a cyclopeptide. rsc.org
Effects of Amino Acid Substitutions Adjacent to or Within the Val-Val Sequence
Substituting amino acids within or near the Val-Val sequence can provide valuable insights into the specific residues that are critical for biological activity. Such substitutions can alter the peptide's size, shape, charge, and hydrophobicity, thereby modulating its interaction with its target.
In a study of peptides designed to inhibit the aggregation of the amyloid-β peptide, substitutions at the Val-Val-Ile-Ala sequence were systematically performed. nih.gov Replacing the first valine (Val39) with hydrophobic residues like phenylalanine (Phe) resulted in high inhibitory activity. nih.gov Similarly, substituting the second valine (Val40) with conformationally restricted amino acids like proline (Pro) or aminoisobutyric acid (Aib) also enhanced potency. nih.govrsc.org These findings suggest that both hydrophobicity and conformational rigidity at these positions are important for activity.
The context of the surrounding sequence is also crucial. For example, in the investigation of Kex2 protease activity, fusion proteins with different amino acids at the P3 and P4 subsites adjacent to a cleavage site were studied. nih.gov A fusion protein with Arg-His at these positions was preferentially cleaved, while those with Val-Asp, Gly-His, Cys-His, and Leu-His were poorly cleaved compared to the original Val-Lys sequence. nih.gov This highlights the exquisite specificity of enzyme-substrate interactions, where even subtle changes in the amino acid sequence can have a profound impact on biological processing.
Conformational Preferences and Their Relation to Biological Activity
The biological function of a peptide is intimately linked to its three-dimensional conformation. Peptides containing the Val-Val sequence can adopt various conformations, and understanding these preferences is key to elucidating their mechanism of action.
Computational studies have shown that dipeptides can exist in both folded and extended conformations. asianpubs.orgajol.info The relative stability of these conformations is influenced by non-covalent interactions between the side chains of the amino acid residues. asianpubs.org For a Val-Trp dipeptide, the folded conformation, where the side chains of valine and tryptophan interact more efficiently, was found to be more stable than the extended structure. ajol.info
The conformational landscape of a peptide can also determine its self-assembly properties. For instance, dipeptides that predominantly adopt folded conformations in solution tend to form crystals, while those that can access both folded and extended conformations are more prone to forming hydrogels. units.it The ability of a peptide to adopt a specific secondary structure, such as an α-helix or a β-sheet, is also critical for its biological activity. chinesechemsoc.org The presence of certain amino acids or capping motifs can induce and stabilize these structures. frontiersin.org
Computational and In Silico Approaches for SAR Elucidation
Computational and in silico methods have become indispensable tools for elucidating the structure-activity relationships of peptides. ontosight.ai These approaches allow for the prediction of peptide properties, the modeling of peptide-receptor interactions, and the rational design of new peptide analogues with improved activity.
Molecular mechanics and quantum chemical calculations can be used to investigate the conformational preferences of peptides and to determine their geometric and electronic parameters. asianpubs.orgajol.info These studies can reveal how the spatial arrangement of a peptide influences its biological function. For example, for Val-Val-Val stereoisomers, the molecular dipole moment was found to have a linear relationship with their binding affinities to an oligopeptide transporter. nih.gov
Structure-based virtual screening and molecular dynamics simulations are powerful techniques for identifying potential peptide inhibitors of enzymes. researchgate.net These methods can predict the binding modes of peptides in the active site of a target protein and can provide insights into the key interactions that govern binding affinity. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of peptides with their biological activity, providing a predictive tool for the design of new, more potent compounds. mdpi.com
Advanced Research Directions and Future Perspectives
Rational Design of Novel Bioactive Compounds Incorporating the Val-Val Motif
The rational design of new bioactive compounds often leverages existing structural motifs known to confer specific biological activities. The Val-Val dipeptide is one such motif, and its incorporation into novel molecular frameworks is a promising strategy for developing new therapeutic agents. researchgate.netresearchgate.net The hydrophobicity and steric bulk of the valine residues can influence molecular recognition, membrane permeability, and resistance to enzymatic degradation.
Researchers are exploring the synthesis of analogues where the Val-Val motif is integrated into larger peptide sequences or non-peptidic scaffolds. researchgate.net These efforts aim to create compounds with enhanced target affinity and selectivity. For example, the Val-Val-Ala triad (B1167595) has been investigated for its self-assembling properties and catalytic activity in bone-like mineral formation. csic.es Computational modeling and structure-activity relationship (SAR) studies are crucial in this process, allowing for the in-silico prediction of how modifications to the Val-Val core will affect biological function. researchgate.netresearchgate.net
Key research directions include:
Peptidomimetics: Designing non-peptide scaffolds that mimic the spatial arrangement of the Val-Val motif to improve oral bioavailability and in vivo stability.
Modulation of Physicochemical Properties: Altering the hydrophobicity and charge of molecules containing the Val-Val motif to optimize their pharmacokinetic profiles. researchgate.net
Target-Specific Ligands: Utilizing the Val-Val motif as a core component in the design of ligands for specific protein-protein interactions or enzyme active sites.
Development of Z-Val-Val-OH-Derived Probes for Biological Research
Chemical probes are essential tools for elucidating complex biological processes. This compound and its derivatives can be functionalized to create probes for studying cellular and molecular mechanisms. nih.govqyaobio.com By attaching reporter molecules such as fluorophores, biotin, or radioactive isotopes, researchers can track the localization, interactions, and fate of these peptides within biological systems.
The development of activity-based probes (ABPs) is a particularly active area of research. frontiersin.org These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its activity. A probe incorporating a Val-Val recognition sequence could be used to profile the activity of proteases that preferentially cleave at this site. For example, a probe with the recognition sequence Bt-Val-Tyr-Asp-nValP(O-C6H4-4-Cl)2 has been developed to label the protease PR3. frontiersin.org
Future research in this area will likely focus on:
"Smart" Probes: Designing probes that exhibit a change in their signal (e.g., fluorescence) upon binding to their target, enabling real-time monitoring of biological events. rsc.org
Multiplexed Imaging: Developing a panel of probes with different reporter molecules to simultaneously visualize multiple biological targets.
In Vivo Imaging: Creating probes with properties suitable for use in living organisms, such as near-infrared (NIR) fluorescence, to study biological processes in their native context. nih.gov
Exploration of this compound in Macrocyclic Peptide and Constrained Peptide Chemistry
The conformational flexibility of linear peptides often limits their therapeutic potential due to reduced receptor affinity and increased susceptibility to proteolysis. Macrocyclization and other constraining strategies are employed to overcome these limitations. chapman.edursc.org The Val-Val motif can be incorporated into these constrained architectures to enhance their structural stability and biological activity.
The steric hindrance of the valine residues can influence the preferred conformation of a cyclic peptide, making it a valuable component in the design of structurally well-defined molecules. uni-kiel.de Various cyclization strategies, including head-to-tail, side-chain-to-side-chain, and backbone cyclization, can be employed to create a diverse range of cyclic peptides containing the Val-Val motif. rsc.orggoogle.com
Recent advances in synthetic methodologies, such as those compatible with solid-phase peptide synthesis (SPPS), facilitate the creation of libraries of constrained peptides for screening. rsc.orgnih.gov
| Cyclization Strategy | Description |
| Head-to-Tail | The N-terminus is linked to the C-terminus of the peptide. google.com |
| Side-Chain Cyclization | The side chains of two amino acid residues are linked together. |
| Backbone Cyclization | A linkage is formed involving the backbone amide bonds. nih.gov |
Integration with High-Throughput Screening in Drug Discovery Pipelines
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for biological activity. bmglabtech.comchemcopilot.com Peptides and peptidomimetics containing the this compound core can be integrated into HTS campaigns to identify new lead compounds. wikipedia.org
The success of an HTS campaign relies on the quality of the assay and the diversity of the compound library. Statistical parameters like the Z-prime (Z') value are used to assess the quality of an assay, with a value of 0.5 or higher generally considered excellent for HTS. bmglabtech.comresearchgate.net
The integration of this compound-based compounds into HTS involves several key steps:
Library Synthesis: The creation of a diverse library of compounds based on the Val-Val motif.
Assay Development: The design of a robust and sensitive assay to measure the desired biological activity.
Automated Screening: The use of robotic systems to test the compound library in a high-throughput format. chemcopilot.comwikipedia.org
Hit Identification and Validation: The identification of active compounds ("hits") and their subsequent confirmation and characterization. wikipedia.org
Mechanistic Studies on the In Vivo Fate and Transformations of Val-Val Containing Peptides
Understanding the in vivo fate of peptide-based compounds is critical for their development as therapeutic agents. This includes their absorption, distribution, metabolism, and excretion (ADME) properties. The Val-Val motif can influence these properties in several ways. For instance, the hydrophobicity of the valine residues may affect membrane permeability and protein binding.
Mechanistic studies often employ isotopically labeled peptides to trace their journey through the body. acs.org Techniques such as mass spectrometry are used to identify and quantify the peptide and its metabolites in various tissues and biological fluids. acs.orgnih.gov These studies can reveal key metabolic pathways, such as enzymatic cleavage by proteases, and help to identify strategies for improving in vivo stability. For example, it is known that short peptides containing valine can yield higher levels of peroxides compared to those with alanine (B10760859) or glycine. whiterose.ac.uk
Research in this area aims to:
Identify the major metabolic pathways of Val-Val containing peptides. mdpi.com
Correlate the physicochemical properties of these peptides with their pharmacokinetic profiles. mdpi.com
Develop strategies to enhance their in vivo stability and bioavailability.
Application in Advanced Biomaterials and Nanotechnology Research
The self-assembly of peptides and peptidomimetics into well-defined nanostructures is a rapidly growing area of research with applications in biomaterials, tissue engineering, and nanotechnology. acs.orgnih.gov The Val-Val motif, due to its hydrophobicity and potential for forming β-sheet structures, can be a key driver of self-assembly. frontiersin.org
Peptide-based biomaterials can be designed to mimic the extracellular matrix (ECM), providing a scaffold for cell growth and tissue regeneration. nih.govfrontiersin.org The incorporation of the Val-Val motif can influence the mechanical properties and bioactivity of these materials. For instance, peptide amphiphiles with a Lauryl-Val-Val-Ala-Gly-Glu-Glu-Glu sequence have been shown to induce osteogenic differentiation. nih.gov
In nanotechnology, Val-Val containing peptides can be used to create nanotubes, nanofibers, and other nanostructures with potential applications in drug delivery, biosensing, and electronics. csic.esresearchgate.net The ability to control the self-assembly process by modifying the peptide sequence allows for the rational design of nanomaterials with specific properties and functions. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
